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molecular formula C7H6Cl2O B143163 2,3-Dichloroanisole CAS No. 1984-59-4

2,3-Dichloroanisole

Cat. No. B143163
M. Wt: 177.02 g/mol
InChI Key: HFEASCCDHUVYKU-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

To 5.31 g of 2,3-dichloroanisole is slowly added 10 ml of chlorosulfonic acid over a period of 30 minutes. The reaction is mildly exothermic and at the end of the addition, a clear solution is formed. The yellowish solution is stirred at room temperature for 1 additional hour and quenched with 200 g of crushed ice. The solid is filtered, air-dried and recrystallized from ether-pentane to give 6.9 g of 2,3-dichloro-4-methoxybenzenesulfonyl chloride as off-white prisms, mp 93°-95°.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([O:9][CH3:10])[CH:4]=[CH:5][C:6]=1[S:12]([Cl:11])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellowish solution is stirred at room temperature for 1 additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction is mildly exothermic and at the end of the addition
CUSTOM
Type
CUSTOM
Details
a clear solution is formed
CUSTOM
Type
CUSTOM
Details
quenched with 200 g of crushed ice
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether-pentane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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